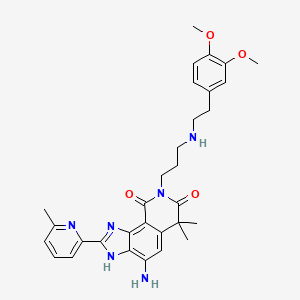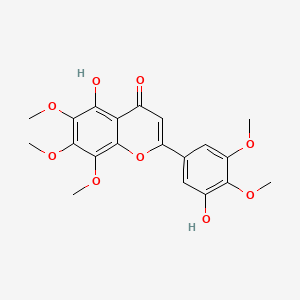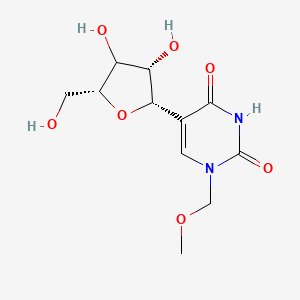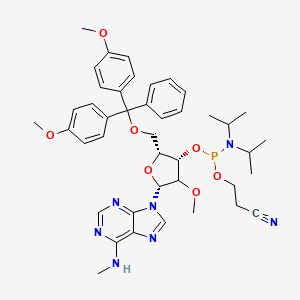
Egfr-IN-82
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-82 is a potent, orally active inhibitor of the epidermal growth factor receptor (EGFR). It exhibits significant inhibitory effects on mutant forms of EGFR, such as EGFR L858R/T790M/C797S and EGFR Del19/T790M/C797S, with IC50 values of 0.09 nM and 0.06 nM, respectively . This compound is particularly relevant in the context of non-small cell lung cancer research due to its anti-proliferative properties and ability to inhibit tumor growth in experimental models .
Preparation Methods
The preparation of Egfr-IN-82 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The detailed synthetic route and reaction conditions are often proprietary and may involve multiple steps, including the formation of key intermediates and final purification processes . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency, purity, and yield.
Chemical Reactions Analysis
Egfr-IN-82 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Egfr-IN-82 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology experiments to investigate the role of EGFR in cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of non-small cell lung cancer and other cancers with EGFR mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR
Mechanism of Action
Egfr-IN-82 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved include the inhibition of EGFR autophosphorylation and subsequent blockade of the PI3K/Akt and MAPK signaling pathways .
Comparison with Similar Compounds
Egfr-IN-82 can be compared with other similar compounds, such as:
Osimertinib: Another potent EGFR inhibitor used in the treatment of non-small cell lung cancer with EGFR mutations.
Afatinib: A second-generation EGFR inhibitor with broader activity against multiple EGFR mutations.
Gefitinib: A first-generation EGFR inhibitor with activity against specific EGFR mutations. This compound is unique due to its high potency and selectivity for specific EGFR mutations, making it a valuable tool in cancer research and potential therapeutic applications
Properties
Molecular Formula |
C32H41BrN9O2P |
|---|---|
Molecular Weight |
694.6 g/mol |
IUPAC Name |
5-bromo-2-N-[4-[4-[3-(dimethylamino)azetidin-1-yl]piperidin-1-yl]-2-methoxy-5-methylphenyl]-4-N-(5-dimethylphosphorylquinoxalin-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C32H41BrN9O2P/c1-20-15-26(28(44-4)16-27(20)41-13-9-21(10-14-41)42-18-22(19-42)40(2)3)38-32-36-17-23(33)31(39-32)37-25-8-7-24-29(35-12-11-34-24)30(25)45(5,6)43/h7-8,11-12,15-17,21-22H,9-10,13-14,18-19H2,1-6H3,(H2,36,37,38,39) |
InChI Key |
FQRDFGLNAOZTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CC(C3)N(C)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

